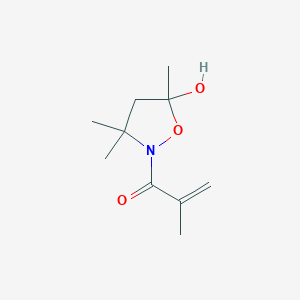
1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one is a synthetic organic compound that belongs to the class of oxazolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the condensation of a hydroxy ketone with an amine, followed by cyclization to form the oxazolidine ring. Specific reaction conditions such as temperature, solvent, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods would be tailored to ensure cost-effectiveness and scalability while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidine ring can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Known for their antibacterial properties.
Hydroxy ketones: Common intermediates in organic synthesis.
Amines: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one is unique due to its specific structure, which combines the properties of oxazolidines, hydroxy groups, and enones
Properties
CAS No. |
799560-57-9 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(5-hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H17NO3/c1-7(2)8(12)11-9(3,4)6-10(5,13)14-11/h13H,1,6H2,2-5H3 |
InChI Key |
PTSWQYRWXOXBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1C(CC(O1)(C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















